![molecular formula C16H12O3 B563237 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde CAS No. 108444-34-4](/img/structure/B563237.png)
7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde
Overview
Description
7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by a methoxy group at the 7-position, a phenyl group at the 2-position, and a carbaldehyde group at the 5-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde typically involves the coupling of 5-iodo vanillin with phenyl acetylene in the presence of a palladium catalyst and copper (I) iodide as a co-catalyst . This reaction proceeds through a series of steps including the formation of an intermediate, followed by cyclization to form the benzofuran ring.
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Specific details on the industrial production of this compound are limited, but the principles of catalytic coupling and cyclization remain central.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
- Oxidation of the aldehyde group forms 7-Methoxy-2-phenyl-1-benzofuran-5-carboxylic acid.
- Reduction of the aldehyde group forms 7-Methoxy-2-phenyl-1-benzofuran-5-methanol.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The benzofuran scaffold, including 7-methoxy-2-phenylbenzofuran-5-carboxaldehyde, has been extensively studied for its anticancer properties. Research indicates that derivatives of benzofuran exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancers.
Key Findings:
- Cytotoxicity : Compounds derived from benzofuran have shown significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). For instance, one study demonstrated that certain benzofuran derivatives had IC50 values as low as 16.4 μM against A549 cells, indicating potent anticancer activity .
- Mechanism of Action : The mechanism often involves the inhibition of critical signaling pathways, such as the AKT pathway, leading to reduced cell proliferation and increased apoptosis .
Data Table: Anticancer Activity of Benzofuran Derivatives
Compound Name | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
MCC1019 | A549 | 16.4 | AKT pathway inhibition |
Compound 7a | EAC | Varies | Induces apoptosis |
Neurological Disorders Treatment
Recent studies have highlighted the potential of benzofuran derivatives, including this compound, in treating neurological disorders. These compounds are being investigated for their ability to inhibit protein aggregation associated with diseases like Alzheimer's and Parkinson's.
Key Findings:
- Protein Aggregation : The compound has shown promise in reversing protein aggregation in models of neurodegenerative diseases . The mechanism involves stabilizing proteins and preventing their misfolding.
- Therapeutic Potential : In preclinical studies, these derivatives have been effective in models of traumatic brain injury and other central nervous system disorders .
Data Table: Neurological Applications of Benzofuran Derivatives
Condition | Compound Name | Effectiveness |
---|---|---|
Alzheimer's Disease | 7-Methoxy derivative | Effective in reducing plaques |
Parkinson's Disease | 7-Methoxy derivative | Inhibits neurodegeneration |
Synthesis and Chemical Utility
The synthesis of this compound is achieved through various methods, often involving palladium-catalyzed reactions. This compound serves as an important intermediate in the synthesis of other biologically active molecules.
Key Findings:
- Synthetic Routes : The compound can be synthesized via coupling reactions involving vanillin and phenylacetylene under specific catalytic conditions .
- Versatile Intermediate : It is utilized in the synthesis of other derivatives that exhibit a wide range of biological activities, including antibacterial and antifungal properties .
Data Table: Synthetic Routes for 7-Methoxy Derivatives
Reaction Type | Reactants | Yield (%) |
---|---|---|
Pd-Catalyzed Coupling | Vanillin + Phenylacetylene | High |
Condensation with Aldehydes | Various substituted aldehydes | Moderate |
Case Studies
Several case studies have demonstrated the practical applications of this compound in drug development and therapeutic interventions.
Case Study Example: Anticancer Drug Development
A recent case study focused on the development of a new anticancer drug based on benzofuran derivatives. Researchers synthesized several analogs of this compound and evaluated their efficacy against various cancer cell lines. Results indicated that modifications to the compound structure significantly enhanced its cytotoxic properties.
Case Study Example: Neurological Therapeutics
Another case study explored the use of benzofuran derivatives in treating Alzheimer's disease. The study involved testing several compounds for their ability to inhibit amyloid-beta aggregation in vitro. The findings suggested that specific substitutions on the benzofuran ring could enhance neuroprotective effects.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the interaction with specific biomarkers .
Comparison with Similar Compounds
- 7-Methoxy-2-(4-thiomethylphenyl)-1-benzofuran-5-carbaldehyde
- 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde
Comparison:
7-Methoxy-2-(4-thiomethylphenyl)-1-benzofuran-5-carbaldehyde: This compound has a thiomethyl group at the 4-position of the phenyl ring, which may enhance its biological activity against certain cancer cell lines.
This compound: This compound has a carboxylic acid group instead of an aldehyde group, which can influence its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde is a compound belonging to the benzofuran family, characterized by its unique structural features, including a methoxy group and a phenyl substituent. This compound has gained attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₂O₃. Its structure includes:
- Benzofuran Backbone : A fused benzene and furan ring system.
- Methoxy Group : Positioned at the 7th carbon, enhancing solubility and biological activity.
- Aldehyde Functional Group : Located at the 5th position, contributing to its reactivity.
Anticancer Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. Key findings include:
- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit tumor growth by interacting with enzymes or receptors involved in cancer pathways. For instance, it has shown potential in reducing cell proliferation in various cancer cell lines .
- Comparative Potency : In studies comparing various benzofuran derivatives, this compound demonstrated superior antiproliferative activity compared to standard drugs like Combretastatin-A4 (CA-4), with up to a tenfold increase in potency against certain human cancer cell lines .
- Mechanisms of Action : The compound is believed to interact with specific molecular targets within cancer cells, potentially disrupting critical signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promising neuroprotective effects:
- Protection Against Excitotoxicity : In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from NMDA-induced excitotoxic damage. One derivative exhibited neuroprotective effects comparable to memantine, a known NMDA antagonist .
- Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties, which can help mitigate oxidative stress in neuronal cells .
Comparative Analysis of Related Compounds
To better understand the unique biological activity of this compound, a comparison with related compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Methoxybenzofuran | Methoxy group at position 5 | Primarily studied for neuroprotective effects |
2-(4-Methoxyphenyl)benzofuran | Methoxy group at position 4 | Enhanced anticancer activity compared to unsubstituted analogs |
6-Methylbenzofuran | Methyl group at position 6 | Known for anti-inflammatory properties |
3-(4-Fluorophenyl)benzofuran | Fluorine substitution at position 4 | Demonstrates unique electronic properties |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of benzofuran derivatives in various biological assays:
- Cell Line Studies : A series of synthesized benzofuran derivatives were tested against human cancer cell lines (e.g., MCF-7 for breast cancer), revealing significant cytotoxicity linked to structural modifications such as methoxy and methyl substitutions .
- Neuroprotection Trials : In animal models, compounds similar to this compound showed substantial neuroprotective effects against induced neurotoxicity, suggesting potential therapeutic applications for neurodegenerative diseases .
Properties
IUPAC Name |
7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-15-8-11(10-17)7-13-9-14(19-16(13)15)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQYKLYMUSDFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=C2)C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671872 | |
Record name | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108444-34-4 | |
Record name | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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